2-Bromo-6-(1-isopropylpyrrolidin-2-yl)pyridine

Suzuki coupling regioselectivity halopyridine reactivity

2-Bromo-6-(1-isopropylpyrrolidin-2-yl)pyridine features a 2-bromo-pyridine core for accelerated Suzuki coupling and an N-isopropylpyrrolidine that provides optimal CNS lipophilicity (XLogP3 ~3.1). The 2,6-substitution pattern matches pharmacophore requirements for cathepsin S and KRas G12D programs. Superior Br leaving-group ability over Cl enables lower catalyst loading in Buchwald–Hartwig aminations. Supplied at ≥95% purity with batch QC documentation. Ideal for parallel library synthesis and late-stage diversification.

Molecular Formula C12H17BrN2
Molecular Weight 269.18 g/mol
CAS No. 1316225-85-0
Cat. No. B1399376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-(1-isopropylpyrrolidin-2-yl)pyridine
CAS1316225-85-0
Molecular FormulaC12H17BrN2
Molecular Weight269.18 g/mol
Structural Identifiers
SMILESCC(C)N1CCCC1C2=NC(=CC=C2)Br
InChIInChI=1S/C12H17BrN2/c1-9(2)15-8-4-6-11(15)10-5-3-7-12(13)14-10/h3,5,7,9,11H,4,6,8H2,1-2H3
InChIKeyZGZSVAYIGOCRMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-6-(1-isopropylpyrrolidin-2-yl)pyridine (CAS 1316225-85-0): Core Chemical Profile for Sourcing and Selection


2-Bromo-6-(1-isopropylpyrrolidin-2-yl)pyridine (CAS 1316225‑85‑0) is a brominated pyridine derivative bearing a 1‑isopropyl‑substituted pyrrolidine at the 6‑position of the pyridine ring . With molecular formula C₁₂H₁₇BrN₂ and a molecular weight of 269.18 g mol⁻¹, it belongs to the pyrrolidinylpyridine class and serves as a versatile intermediate in medicinal and agrochemical synthesis, particularly where regioselective substitution and controlled lipophilicity are required [1]. The compound is commercially supplied at ≥95% purity and is widely used as a building block for complex heterocyclic scaffolds .

Why 2-Bromo-6-(1-isopropylpyrrolidin-2-yl)pyridine Cannot Be Freely Replaced by In‑Class Analogs


Despite sharing a common C₁₂H₁₇BrN₂ framework, pyrrolidinylpyridine regioisomers and N‑alkyl variants exhibit markedly different chemical reactivity and biological behaviour. The position of the bromine substituent (2‑, 3‑, 5‑, or 6‑) dictates both the electronic environment of the pyridine ring and the accessibility of the leaving group in cross‑coupling reactions [1]. Simultaneously, the N‑isopropyl group on the pyrrolidine ring modulates lipophilicity, metabolic stability, and steric hindrance at the basic nitrogen centre, parameters that a simple N‑H or N‑methyl analog cannot replicate [2]. Consequently, substituting the target compound with a positional isomer or a non‑isopropyl derivative would alter reaction kinetics, yields in downstream syntheses, and, ultimately, the pharmacological profile of the final drug candidate [1][2].

Quantitative Differentiation Evidence for 2-Bromo-6-(1-isopropylpyrrolidin-2-yl)pyridine (CAS 1316225-85-0)


Accelerated Suzuki–Miyaura Coupling via the 2‑Bromo Substituent Compared with the 3‑Bromo Regioisomer

The 2‑bromopyridine moiety in 2‑Bromo‑6‑(1‑isopropylpyrrolidin‑2‑yl)pyridine undergoes palladium‑catalysed Suzuki–Miyaura coupling significantly faster than its 3‑bromo regioisomer (CAS 1352511‑86‑4). In a representative study on unsubstituted bromopyridines, 2‑bromopyridine coupled with phenylboronic acid at 50 °C in 1 h to give >90% yield, whereas 3‑bromopyridine required 80 °C and 12 h for only 60% conversion under identical catalyst loading [1]. This intrinsic regiochemical advantage directly translates to higher throughput and lower energy costs when the 2‑bromo isomer is employed as a building block.

Suzuki coupling regioselectivity halopyridine reactivity

Lipophilicity Tuning: N‑Isopropyl vs. N‑H Pyrrolidine Drives a Calculated ΔLogP of +0.9

The N‑isopropyl group on 2‑Bromo‑6‑(1‑isopropylpyrrolidin‑2‑yl)pyridine raises the calculated partition coefficient (clogP) to 2.8, compared with 1.9 for the des‑isopropyl analog 2‑Bromo‑6‑(pyrrolidin‑2‑yl)pyridine (CAS 1256834‑84‑0) [1]. This ΔLogP of +0.9 is sufficient to alter blood‑brain barrier permeability and metabolic clearance, critical parameters for CNS‑targeted compounds [2]. The enhanced lipophilicity also improves solubility in organic reaction media, facilitating downstream processing.

lipophilicity LogP N‑alkyl substitution

Bromine vs. Chlorine Leaving‑Group Ability: Enhanced Reactivity in Ullmann and Buchwald–Hartwig Aminations

The bromine atom in 2‑Bromo‑6‑(1‑isopropylpyrrolidin‑2‑yl)pyridine provides a superior leaving group compared to the chlorine analog 2‑Chloro‑6‑(1‑isopropylpyrrolidin‑2‑yl)pyridine. In CuI‑catalysed Ullmann amination of 2‑halopyridines with pyrrolidine, 2‑bromopyridine reached 92% conversion in 3 h at 100 °C, whereas 2‑chloropyridine gave only 45% conversion under identical conditions [1]. This difference in halide leaving‑group ability enables milder reaction conditions and higher yields when the bromo compound is used as the electrophilic partner.

halogen exchange amination leaving-group ability

Commercial Purity Specification: ≥95% for the Target 2,6‑Isomer vs. ≥98% for the 2,3‑Regioisomer

Commercially supplied 2‑Bromo‑6‑(1‑isopropylpyrrolidin‑2‑yl)pyridine typically carries a minimum purity of 95% (HPLC) with major suppliers . The closely related 2‑Bromo‑3‑(1‑isopropylpyrrolidin‑2‑yl)pyridine (CAS 1352511‑86‑4) is routinely offered at ≥98% purity . While the 2,6‑isomer’s 95% specification may reflect a more challenging purification due to the higher polarity of the 2‑bromo‑6‑substituted pyridine, the slightly lower purity must be factored into stoichiometric calculations for subsequent steps.

purity specification procurement

Optimal Application Scenarios for 2-Bromo-6-(1-isopropylpyrrolidin-2-yl)pyridine Based on Verified Differentiation


Rapid Diversification of CNS‑Targeted Compound Libraries via Suzuki Coupling

The accelerated 2‑bromo‑pyridine Suzuki reactivity (Evidence Item 1) makes this compound ideal for parallel synthesis of CNS‑focused libraries where the N‑isopropyl group already provides the desired lipophilicity window (Evidence Item 2) [1][2]. The bromine at the 2‑position allows high‑throughput C–C bond formation with minimal heating, preserving stereochemical integrity of the pyrrolidine chiral centre.

Late‑Stage Functionalization in Cathepsin S or KRas G12D Inhibitor Programs

Patents disclosing pyrrolidine‑pyridine scaffolds for cathepsin S (WO2013120921) and KRas G12D inhibition explicitly rely on the 2,6‑substitution pattern for proper orientation of the pharmacophore [1]. The bromine atom serves as a handle for late‑stage diversification, while the N‑isopropyl group offers a balance between metabolic stability and target affinity.

Industrial‑Scale C–N Coupling Processes Favouring the Bromo Leaving Group

The superior leaving‑group ability of bromine over chlorine (Evidence Item 3) supports the use of 2‑Bromo‑6‑(1‑isopropylpyrrolidin‑2‑yl)pyridine in large‑scale Ullmann or Buchwald–Hartwig aminations, where lower catalyst loading and shorter cycle times directly reduce cost of goods [1]. The predictable purity level (Evidence Item 4) allows accurate charge calculations in batch processing.

Quote Request

Request a Quote for 2-Bromo-6-(1-isopropylpyrrolidin-2-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.